N-(sec-butyl)-N'-cyclopentylethanediamide
Overview
Description
N-(sec-butyl)-N’-cyclopentylethanediamide: is an organic compound that belongs to the class of amides It features a secondary butyl group and a cyclopentyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-cyclopentylethanediamide can be achieved through a multi-step process involving the following key steps:
Formation of sec-butylamine: This can be synthesized by the reaction of sec-butyl halides with ammonia or by the reduction of sec-butyl nitriles.
Formation of cyclopentylamine: Cyclopentylamine can be synthesized by the hydrogenation of cyclopentanone oxime or by the reduction of cyclopentyl nitriles.
Amidation Reaction: The final step involves the reaction of sec-butylamine and cyclopentylamine with ethylenediamine in the presence of a coupling agent such as carbodiimide or using an acid chloride derivative of ethylenediamine.
Industrial Production Methods: Industrial production of N-(sec-butyl)-N’-cyclopentylethanediamide would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation for the reduction steps, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(sec-butyl)-N’-cyclopentylethanediamide can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Secondary amines, primary amines.
Substitution: Substituted amides.
Scientific Research Applications
Chemistry: N-(sec-butyl)-N’-cyclopentylethanediamide can be used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Research into the biological activity of N-(sec-butyl)-N’-cyclopentylethanediamide could lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-cyclopentylethanediamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The secondary butyl and cyclopentyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
N-(sec-butyl)-N’-cyclohexylethanediamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-(sec-butyl)-N’-phenylethanediamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
N-(tert-butyl)-N’-cyclopentylethanediamide: Similar structure but with a tertiary butyl group instead of a secondary butyl group.
Uniqueness: N-(sec-butyl)-N’-cyclopentylethanediamide is unique due to the combination of the secondary butyl and cyclopentyl groups, which may confer specific steric and electronic properties that influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N'-butan-2-yl-N-cyclopentyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-8(2)12-10(14)11(15)13-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZPMQNCOZAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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